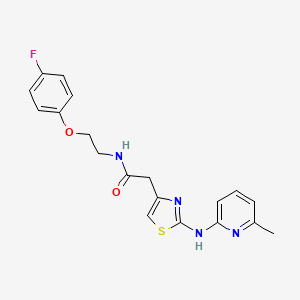
N-(2-(4-fluorophenoxy)ethyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(4-fluorophenoxy)ethyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H19FN4O2S and its molecular weight is 386.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-fluorophenoxy)ethyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide, a compound with notable structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
The compound's structure can be broken down into several key components:
- Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
- Pyridine Derivative : Often associated with various pharmacological effects.
- Fluorophenoxy Group : This moiety can enhance the lipophilicity and biological activity of compounds.
The molecular formula is C19H21FN2O3, with a molecular weight of approximately 344.386 g/mol.
- Enzyme Inhibition : The thiazole and pyridine components are known to interact with various enzymes, potentially inhibiting their activity. For instance, thiazole derivatives have been studied for their role as urease inhibitors, which could be relevant for treating conditions like peptic ulcers and kidney stones .
- Cellular Pathway Modulation : The compound may modulate signaling pathways involved in cell proliferation and apoptosis. Studies on similar compounds have shown that modifications in the structure can lead to increased potency against cancer cell lines .
- Antimicrobial Activity : Preliminary studies suggest that derivatives containing thiazole and pyridine rings exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including those structurally similar to this compound. Results indicated that these compounds significantly inhibited bacterial growth, suggesting their potential as new antimicrobial agents .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that modifications in the thiazole ring structure could enhance cytotoxic effects. Compounds with similar structural features showed IC50 values indicating strong growth inhibition in various cancer types .
- Urease Inhibition Mechanism : Research focused on urease inhibitors revealed that compounds containing the thiazole moiety effectively reduced urease activity, which is crucial for developing treatments for conditions linked to elevated urease levels .
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c1-13-3-2-4-17(22-13)24-19-23-15(12-27-19)11-18(25)21-9-10-26-16-7-5-14(20)6-8-16/h2-8,12H,9-11H2,1H3,(H,21,25)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMKNSAJAPWSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














